10-[(Z)-2-[(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile
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Overview
Description
10-[(Z)-2-[(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7400^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile is a complex organic compound that features a unique arrangement of functional groups, including a pyridine ring, a trifluoromethyl group, and multiple nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(Z)-2-[(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps may include:
- Formation of the pyridine ring with the trifluoromethyl group.
- Introduction of the chloro substituent.
- Coupling reactions to attach the phenyl and amino groups.
- Cyclization to form the tricyclic structure.
- Introduction of the carbonitrile group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of nitrogen atoms and aromatic rings makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, it may be used to study the interactions of its functional groups with biological targets, potentially leading to the development of new drugs or biochemical probes.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industrial applications, it might be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile
- 3-chloro-5-(trifluoromethyl)-2-pyridineacetonitrile
Uniqueness
What sets 10-[(Z)-2-[(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile apart from similar compounds is its unique tricyclic structure and the presence of multiple nitrogen atoms, which may confer unique reactivity and biological activity.
Properties
Molecular Formula |
C24H13ClF3N7O |
---|---|
Molecular Weight |
507.9 g/mol |
IUPAC Name |
10-[(E)-2-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]ethenyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile |
InChI |
InChI=1S/C24H13ClF3N7O/c25-19-8-15(24(26,27)28)12-33-23(19)36-17-3-1-2-16(9-17)30-6-4-20-18-13-32-22-14(10-29)11-34-35(22)21(18)5-7-31-20/h1-9,11-13,30H/b6-4+ |
InChI Key |
QFAISSWITGKRBU-GQCTYLIASA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)N/C=C/C3=NC=CC4=C3C=NC5=C(C=NN45)C#N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)NC=CC3=NC=CC4=C3C=NC5=C(C=NN45)C#N |
Origin of Product |
United States |
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